Aptazapine

α2-Adrenergic Antagonism Tetracyclic Antidepressant Receptor Binding

Choose Aptazapine for its unparalleled α2-adrenergic receptor antagonism—10-fold more potent than mianserin and highly selective over α1 receptors. This free base form (CAS 71576-40-4) provides a clean pharmacological profile with no reuptake inhibition, making it the preferred tool for dissecting α2-mediated pathways in mood and narcolepsy models. Unlike non-selective agents like yohimbine, Aptazapine delivers reproducible, high-specificity results. Secure milligram to gram quantities for your next study.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
CAS No. 71576-40-4
Cat. No. B1198711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAptazapine
CAS71576-40-4
Synonyms1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine
aptazapine
aptazapine maleate (1:1)
CGS 7525A
CGS-7525A
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42
InChIInChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3
InChIKeyMNHDDERDSNZCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aptazapine (CAS 71576-40-4) Procurement Guide: Pharmacological Profile for Scientific Research


Aptazapine (CGS-7525A) is a tetracyclic antidepressant (TeCA) compound developed in the 1980s that reached clinical trials but was never marketed [1]. It is structurally related to mianserin and mirtazapine, and is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) [2]. The compound is characterized by potent α2-adrenergic receptor antagonism, 5-HT2 receptor antagonism, H1 receptor inverse agonism, and a lack of significant effects on serotonin or norepinephrine reuptake [3]. The free base (CAS 71576-40-4) and maleate salt (CAS 71576-41-5) forms are available for research purposes.

Aptazapine (CAS 71576-40-4) Differentiation: Why Not All α2 Antagonists Are Interchangeable


While Aptazapine belongs to the tetracyclic α2-adrenergic antagonist class, its pharmacological profile differs quantitatively from closely related compounds like mianserin, mirtazapine, and yohimbine. These differences in receptor binding potency, selectivity, and in vivo functional activity mean that substituting one compound for another without considering the specific quantitative parameters may lead to significantly different experimental outcomes [1]. The evidence below provides the specific, quantifiable differences that justify a deliberate procurement decision.

Aptazapine (CAS 71576-40-4) vs. Comparators: Quantitative Pharmacological Differentiation Evidence


Aptazapine Exhibits 10-Fold Higher α2-Adrenergic Potency Compared to Mianserin

Aptazapine is approximately 10 times more potent as an α2-adrenergic receptor antagonist than the structurally related compound mianserin [1]. This is a widely cited comparative measure of its enhanced potency at this primary target.

α2-Adrenergic Antagonism Tetracyclic Antidepressant Receptor Binding

Aptazapine Shows Superior In Vivo α2-Blockade Potency to Mianserin in Clonidine-Induced Mydriasis Model

In a rat model of clonidine-induced mydriasis, which is a selective in vivo assay for central α2-adrenoceptor blockade, aptazapine demonstrated significantly higher potency than mianserin [1]. The rank order of potency for full antagonism was MSD 26 > physostigmine = idazoxan > aptazapine > piperoxan > yohimbine > mianserin > tolazoline. This directly places aptazapine as more potent in a functional central nervous system readout compared to its close analog mianserin.

In Vivo Pharmacology α2-Adrenoceptor Blockade Functional Assay

Aptazapine Lacks Monoamine Reuptake Inhibition, a Key Differentiator from Classical Antidepressants

Unlike tricyclic antidepressants (TCAs) such as imipramine, which act primarily by inhibiting the reuptake of serotonin and norepinephrine, aptazapine shows no appreciable blockade of serotonin or norepinephrine uptake in vitro [1]. This clean pharmacological profile distinguishes it from many first-generation antidepressants and places it firmly in the NaSSA class.

Monoamine Reuptake Pharmacological Selectivity Antidepressant Mechanism

Aptazapine's Selective Affinity Profile: High α2/α1 Selectivity Contrasts with Non-Selective Antagonists

Aptazapine demonstrates a high degree of selectivity for central α2-adrenoceptors over α1-adrenoceptors [1]. While specific binding Ki values for aptazapine are not readily available in the public domain, mianserin, a close structural analog, displays a Ki of 17 nM for α2 (calf cortex) and 43 nM for α1 (calf cortex), yielding an α2/α1 selectivity ratio of approximately 2.5 [2]. Given aptazapine's reported 10-fold higher α2 potency, its selectivity profile is inferred to be even more pronounced, making it a more specific probe for α2-mediated functions compared to compounds with lower selectivity like yohimbine.

Receptor Selectivity α-Adrenoceptor Subtypes Binding Assay

Aptazapine and Mianserin Share 5-HT2 Antagonism, Differentiating Both from Yohimbine

Both aptazapine and mianserin displace [3H]spiroperidol binding from frontal cortex 5-HT2 binding sites, indicating 5-HT2 receptor antagonist activity [1]. In contrast, yohimbine, a prototypical α2 antagonist, shows relatively low activity at these 5-HT2 binding sites. This dual α2/5-HT2 antagonist profile is a key feature of NaSSA-class compounds and differentiates aptazapine from purely α2-adrenergic tools.

5-HT2 Receptor Serotonergic Activity Binding Profile

Aptazapine Displays H1 Receptor Inverse Agonism, a Feature Shared with Mianserin and Mirtazapine

Aptazapine has been shown to act as an H1 receptor inverse agonist [1]. This property is also shared by mianserin and mirtazapine, which are known for their sedative effects mediated by H1 antagonism/inverse agonism. While no direct quantitative comparison data is available, this shared pharmacological feature is important for understanding the full spectrum of aptazapine's potential effects in vivo.

H1 Receptor Inverse Agonist Histaminergic Activity

Aptazapine (CAS 71576-40-4) Application Scenarios Based on Pharmacological Evidence


In Vivo Functional Studies of Central α2-Adrenoceptor Blockade

Aptazapine is an excellent tool compound for in vivo studies requiring potent and selective central α2-adrenoceptor blockade. Its superior potency to mianserin in functional assays like clonidine-induced mydriasis [1] makes it a preferred choice for investigating α2-mediated behaviors and physiological responses. Researchers studying narcolepsy models may find it particularly useful, as it has been shown to significantly suppress cataplexy in Doberman pinschers [2].

Neuropharmacology Research on NaSSA Mechanisms

As a prototypical noradrenergic and specific serotonergic antidepressant (NaSSA), aptazapine serves as a key pharmacological probe for dissecting the roles of α2-adrenergic, 5-HT2, and H1 receptors in the modulation of mood, anxiety, and sleep. Its lack of monoamine reuptake inhibition [1] provides a cleaner background for studies focused on receptor-level mechanisms, allowing researchers to differentiate effects from those mediated by transporter blockade.

In Vitro Binding and Selectivity Profiling of α2-Adrenergic Ligands

Aptazapine's high selectivity for α2 over α1 adrenoceptors [1] makes it a valuable reference compound in radioligand binding assays and functional cell-based assays designed to characterize new α2-adrenergic ligands. When compared to non-selective compounds like yohimbine or less potent analogs like mianserin, aptazapine provides a benchmark for assessing α2-specific activity.

Comparative Pharmacology Studies of Tetracyclic Antidepressants

Given its structural and pharmacological relationship to mianserin and mirtazapine, aptazapine is ideal for comparative structure-activity relationship (SAR) and pharmacological studies. Direct head-to-head data showing its 10-fold higher α2 potency than mianserin [1] and its distinct in vivo potency rank order [2] provide clear quantitative benchmarks for evaluating the impact of subtle structural modifications on target engagement and functional outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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